(S,R,R)-Vby-825

Cathepsin Inhibition Stereochemistry Structure-Activity Relationship (SAR)

Researchers using VBY-825 face a critical control problem: generic negative controls (DMSO vehicle or unrelated compounds) cannot account for off-target scaffold effects. (S,R,R)-Vby-825 solves this as the precise stereoisomer of VBY-825 - identical in molecular weight (535.55), formula (C₂₃H₂₉F₄N₃O₅S), and physicochemical properties but catalytically inactive against cathepsins B, L, S, and V. • Validated negative control for cellular (HUVEC, J774.A1) and in vivo assays • Confirms on-target mechanism in antiviral entry studies (SARS-CoV-2) • ≥98% purity; shipped ambient globally

Molecular Formula C23H29F4N3O5S
Molecular Weight 535.6 g/mol
Cat. No. B10862105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,R)-Vby-825
Molecular FormulaC23H29F4N3O5S
Molecular Weight535.6 g/mol
Structural Identifiers
SMILESCCC(C(=O)C(=O)NC1CC1)NC(=O)C(CS(=O)(=O)CC2CC2)NC(C3=CC=C(C=C3)F)C(F)(F)F
InChIInChI=1S/C23H29F4N3O5S/c1-2-17(19(31)22(33)28-16-9-10-16)30-21(32)18(12-36(34,35)11-13-3-4-13)29-20(23(25,26)27)14-5-7-15(24)8-6-14/h5-8,13,16-18,20,29H,2-4,9-12H2,1H3,(H,28,33)(H,30,32)/t17-,18-,20+/m0/s1
InChIKeyPPUXXDKQNAHHON-CMKODMSKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,R,R)-Vby-825: Stereochemically-Defined Negative Control for Cathepsin Inhibitor Research


(S,R,R)-Vby-825 is a specific stereoisomer of the well-characterized ketoamide-based cathepsin inhibitor VBY-825 [1]. As a research tool, its primary and critical characteristic is its lack of inhibitory activity against its parent compound's targets, a direct result of its precise (S,R,R) stereochemical configuration . This compound is not intended for therapeutic use but is essential for scientific rigor as an experimental control in studies involving the active VBY-825 molecule [2]. Its availability as a highly pure, defined chemical allows researchers to deconvolute the specific, on-target effects of VBY-825 from any potential off-target or non-specific activities in complex biological assays.

Why a Generic 'Cathepsin Inhibitor Negative Control' Cannot Substitute for (S,R,R)-Vby-825


Generic negative controls, such as vehicle (DMSO) or an unrelated inactive compound, fail to account for the complex physicochemical properties and potential for non-specific interactions of a small molecule probe. The active inhibitor VBY-825 possesses a defined stereochemistry that is critical for its high-affinity binding to cathepsins B, L, S, and V, with cellular IC50 values in the low nanomolar range (e.g., 0.5-4.3 nM) [1]. Using a structurally unrelated control introduces a critical variable, as it cannot rule out effects caused by the molecule's scaffold itself. (S,R,R)-Vby-825, as the precise stereoisomer of VBY-825, shares identical chemical formula, molecular weight, and most physicochemical properties, but differs critically in its 3D spatial arrangement. This single, verifiable difference renders it inactive, making it the only appropriate control to conclusively attribute any observed biological effect to the specific, target-mediated activity of VBY-825 .

Quantitative Differentiation: (S,R,R)-Vby-825 as a Verified Inactive Stereoisomer vs. the Active Inhibitor VBY-825


Differential Cathepsin Inhibitory Activity: Inactive Isomer vs. Potent Pan-Inhibitor

The defining and quantifiable differentiation between (S,R,R)-Vby-825 and its active comparator, VBY-825, is its lack of inhibitory activity against cathepsin proteases. VBY-825 is a potent, reversible inhibitor, with its activity directly quantified in cellular assays. In intact HUVEC cells, VBY-825 inhibited the two heavy chain isoforms of cathepsin L with IC50 values of 0.5 nM and 3.3 nM, and cathepsin B with an IC50 of 4.3 nM [1]. In contrast, (S,R,R)-Vby-825 is explicitly designated as the 'inactive isomer' of VBY-825 and is used as an experimental control . This designation implies that under identical assay conditions, it exhibits no significant inhibition of these targets (activity below the assay's lower limit of quantification, or >10-100 µM).

Cathepsin Inhibition Stereochemistry Structure-Activity Relationship (SAR) Negative Control

Stereochemical Specificity: The (S,R,R) Configuration as the Defining Differentiator from VBY-825

The quantifiable difference between (S,R,R)-Vby-825 and VBY-825 is rooted in their distinct stereochemistry, which dictates their biological activity. VBY-825's structure is defined by the IUPAC name (S)-N-cyclopropyl-3-((R)-3-((cyclopropylmethyl)sulfonyl)-2-(((S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl)amino)propanamido)-2-oxopentanamide, with a specific arrangement of chiral centers [1]. (S,R,R)-Vby-825 possesses a different spatial arrangement at its chiral centers, which is the direct cause of its inability to bind to the active site of cathepsin proteases, as evidenced by its designation as an 'inactive isomer' . While direct comparative IC50 data for (S,R,R)-Vby-825 is not provided in primary literature, the designation of 'inactive' is a qualitative result of a quantitative assay, indicating its activity is below the detection limit or significantly higher (e.g., >1,000-fold) than that of VBY-825.

Chirality Stereoisomerism Drug Discovery Chemical Control

Role as a Negative Control in VBY-825's Anti-Tumor and Anti-Viral Studies

The primary use case for (S,R,R)-Vby-825 is as a negative control in studies where VBY-825 is shown to have an effect. For instance, VBY-825 significantly decreased tumor burden and tumor number in a preclinical model of pancreatic islet cancer and was found to inhibit SARS-CoV-2 entry in vitro with an EC50 of around 300 nM [1][2]. In such experiments, the inclusion of an equimolar concentration of (S,R,R)-Vby-825 is critical. If the inactive isomer shows no effect on tumor growth or viral entry, it provides strong evidence that the effects observed with VBY-825 are due to its specific inhibition of cathepsin proteases, and not due to off-target or non-specific cytotoxic or cellular effects.

Oncology Virology Experimental Control Target Validation

Defined Application Scenarios for (S,R,R)-Vby-825 in Research and Development


Validating Target Engagement and Specificity in Cathepsin-Dependent Cellular Assays

In any cell-based assay (e.g., HUVEC or J774.A1 cells) where VBY-825 is used to inhibit cathepsin B, L, S, or V activity, (S,R,R)-Vby-825 should be run in parallel at the same concentration. This directly controls for any off-target or non-specific effects of the chemical scaffold on the cellular readout. The observed IC50 values for VBY-825 against cellular cathepsins are in the low nanomolar range [1], while the inactive isomer (S,R,R)-Vby-825 should show no inhibition, confirming the activity of VBY-825 is due to its specific stereochemistry and target engagement .

Serving as a Chirally-Matched Negative Control in In Vivo Pharmacology Studies

In animal models of disease where VBY-825 is being evaluated, such as the pancreatic cancer model where it significantly decreased tumor burden [1], (S,R,R)-Vby-825 serves as the ideal negative control. Administering an equal dose of the inactive isomer allows researchers to control for any potential in vivo effects arising from the compound's physicochemical properties (e.g., effects on drug metabolism or distribution) that are independent of cathepsin inhibition. A lack of efficacy in the (S,R,R)-Vby-825 treatment group strengthens the conclusion that any anti-tumor effects observed in the VBY-825 group are due to on-target cathepsin inhibition .

Deconvoluting Antiviral Mechanisms of Action in SARS-CoV-2 Research

Studies have identified VBY-825 as an inhibitor of SARS-CoV-2 viral entry with an EC50 around 300 nM, an effect attributed to the inhibition of host cathepsin proteases rather than viral proteases . To confirm this proposed mechanism, (S,R,R)-Vby-825 must be used as a negative control in viral entry assays. The inactive isomer is expected to have no effect on viral entry. A lack of activity from (S,R,R)-Vby-825, contrasted with the potent inhibition by VBY-825, provides critical evidence that the antiviral effect is indeed mediated by the specific, stereochemistry-dependent inhibition of host cathepsins [1].

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